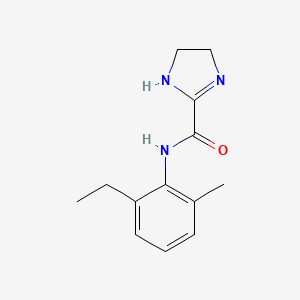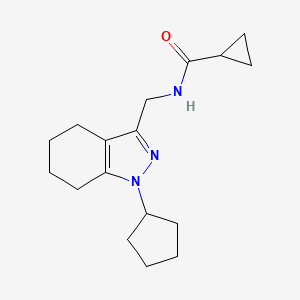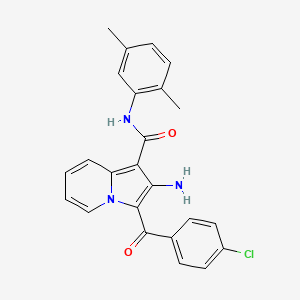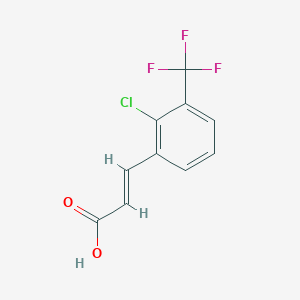
3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid, also known as DFP-10825, is a novel pyrazole derivative that has gained attention in the scientific research community due to its potential applications in drug discovery and development. This compound is a small molecule inhibitor of a specific protein target, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid exerts its pharmacological effects by binding to a specific protein target and inhibiting its activity. This protein target is involved in various cellular processes such as cell proliferation, differentiation, and survival. By inhibiting the activity of this protein, 3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid can potentially block the progression of various diseases.
Biochemical and Physiological Effects:
3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid has been shown to have several biochemical and physiological effects. It can inhibit cell proliferation and induce apoptosis in cancer cells. It can also reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has a high binding affinity for its protein target, making it a potent inhibitor. However, there are also some limitations to using 3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid in lab experiments. It may have off-target effects, which can lead to unwanted pharmacological effects. Additionally, it may not be effective in all disease models, as the protein target may not be involved in all disease processes.
Direcciones Futuras
There are several future directions for the research and development of 3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid. One potential direction is to further optimize the compound to improve its potency and selectivity. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its potential as a therapeutic agent. Additionally, 3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid can be used as a tool compound for target validation and drug screening in various disease models. Overall, the potential applications of 3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid in drug discovery and development make it an exciting compound for future research.
Métodos De Síntesis
3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid can be synthesized through a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 1,1-difluoroethane with 2-methylpyrazole to form 3-(1,1-difluoroethyl)-1-methylpyrazole. This intermediate is then reacted with 4-chlorobutyric acid to form 3-(1,1-difluoroethyl)-1-methylpyrazole-4-carboxylic acid, which is the final product.
Aplicaciones Científicas De Investigación
3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of a specific protein target, which is involved in various disease processes such as cancer, inflammation, and neurodegenerative disorders. This compound has also been studied for its potential use as a tool compound for target validation and drug screening.
Propiedades
IUPAC Name |
3-(1,1-difluoroethyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-7(8,9)5-4(6(12)13)3-11(2)10-5/h3H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVPWLMGLLXQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1C(=O)O)C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2455390.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2455393.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2455397.png)

![Methyl 3-chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate](/img/structure/B2455399.png)




![N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2455407.png)